N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the reaction of 1-methyl-1H-benzo[d]imidazol-2-amine with ethylating agents. One common method is the alkylation of 1-methyl-1H-benzo[d]imidazol-2-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-1-methyl-1H-benzo[d]imidazol-2-one using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-one.
Reduction: Various amine derivatives.
Substitution: Substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazol-2-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-Ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This dual substitution pattern may also influence its binding affinity to molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-10-12-8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WOZJNZYOXWVNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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